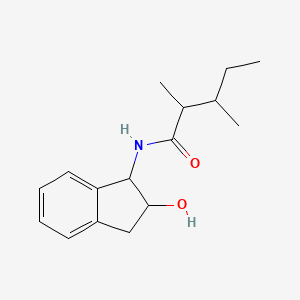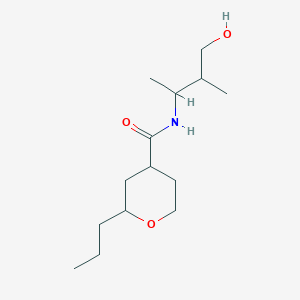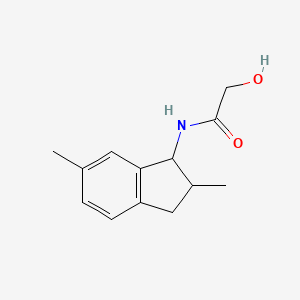![molecular formula C20H21N3O2 B6638126 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide, also known as L-NAME, is a potent and selective inhibitor of nitric oxide synthase (NOS). It is widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
Mechanism of Action
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide inhibits NOS by binding to the heme group of the enzyme, thereby preventing the conversion of L-arginine to NO. This leads to a decrease in NO production, which results in vasoconstriction and increased blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to increase blood pressure in both animals and humans. It also causes endothelial dysfunction, which is characterized by impaired vasodilation and increased oxidative stress. This compound has also been shown to increase insulin resistance and impair glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide in lab experiments is its high selectivity for NOS, which allows for specific inhibition of NO production. However, this compound has been shown to have off-target effects on other enzymes and receptors, which can complicate data interpretation. Another limitation is that this compound is not suitable for long-term studies due to its potential toxicity.
Future Directions
Future research using 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide could focus on its role in various disease states such as hypertension, diabetes, and cardiovascular diseases. Additionally, studies could investigate the effects of this compound on other physiological processes such as inflammation and immune response. Further research could also focus on developing more selective and less toxic NOS inhibitors for use in scientific research.
Synthesis Methods
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide can be synthesized by the reaction of 2-imidazol-1-ylmethyl-3-phenylpropionic acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with trifluoroacetic acid to obtain this compound.
Scientific Research Applications
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide has been extensively used in scientific research to study the role of NO in various physiological and pathological processes such as hypertension, diabetes, and cardiovascular diseases. It has also been used to investigate the effects of NO on neurotransmission, inflammation, and immune response.
properties
IUPAC Name |
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(25,17-8-3-2-4-9-17)13-19(24)22-14-16-7-5-6-10-18(16)23-12-11-21-15-23/h2-12,15,25H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZQREXBLWENPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1N2C=CN=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![N-[1-[2-(3-chlorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638059.png)
![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)
![3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6638084.png)

![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)

![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)